molecular formula C9H8N2O B1611098 1-Acetyl-7-azaindole CAS No. 53277-42-2

1-Acetyl-7-azaindole

Cat. No. B1611098
CAS RN: 53277-42-2
M. Wt: 160.17 g/mol
InChI Key: AIMNNNATIMKKJX-UHFFFAOYSA-N
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Description

1-Acetyl-7-azaindole, also known as 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, is a heterocyclic compound. Its chemical structure consists of a pyrrolopyridine ring with an acetyl group (CH₃CO-) attached at position 1. The azaindole moiety contributes to its unique properties and potential applications .


Synthesis Analysis

The synthesis of 1-Acetyl-7-azaindole involves various methods, including cyclization reactions. Researchers have explored both traditional and novel synthetic routes. These approaches often utilize readily available starting materials and aim for high yields and purity. Further studies are needed to optimize the synthesis for large-scale production .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-7-azaindole plays a crucial role in its biological activity. The acetyl group enhances its lipophilicity, affecting its solubility and membrane permeability. The pyrrolopyridine scaffold contributes to its binding interactions with biological targets .


Chemical Reactions Analysis

1-Acetyl-7-azaindole can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have explored its reactivity with different electrophiles and nucleophiles. These reactions can lead to the synthesis of derivatives with modified properties .


Physical And Chemical Properties Analysis

  • Spectral Data : Researchers have characterized its UV, IR, and NMR spectra .

Scientific Research Applications

1. Chemical Reactivity and Synthesis:

  • 7-Azaindole reacts with benzophenone to produce an oxetane via cycloaddition, demonstrating its potential in chemical synthesis and reactivity studies (Nakano & Santana, 1976).
  • Microwave-assisted synthesis methods have been developed for creating 7-azaindoles, indicating its versatility as a building block in medicinal chemistry (Schirok, 2006).

2. Biological Probes and Imaging:

  • 7-Azaindole derivatives, including 1-acetyl-7-azaindole, are extensively investigated for uses in biological probes and imaging, highlighting their importance in biochemistry and molecular biology (Zhao & Wang, 2010).

3. Antioxidant and Enzyme Inhibition Properties:

  • Research shows that 7-azaindole-based oxadiazoles, which include derivatives of 1-acetyl-7-azaindole, exhibit antioxidant activity and α-glucosidase inhibition potential, suggesting their potential in therapeutic applications (İzgi et al., 2022).

4. Photodynamic Therapy:

  • The 1-methyl-7-azaindole derivative shows potential for photodynamic therapy in cancer treatment due to its ability to bind DNA and generate cytotoxic effects upon UVA irradiation (Pracharova et al., 2016).

5. Drug Discovery and Development:

  • Advances in the functionalization of 7-azaindoles, a category that includes 1-acetyl-7-azaindole, have been critical in drug discovery, especially for developing pharmacophores for various therapeutic targets (Kannaboina et al., 2020).

Safety And Hazards

1-Acetyl-7-azaindole’s safety profile should be assessed carefully. Considerations include toxicity, potential allergenicity, and environmental impact. Researchers must follow safety protocols during its handling and disposal .

Future Directions

  • Formulation : Develop suitable formulations for drug delivery .

properties

IUPAC Name

1-pyrrolo[2,3-b]pyridin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMNNNATIMKKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484344
Record name 1-acetyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-7-azaindole

CAS RN

53277-42-2
Record name 1-acetyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Nakano, M Santana - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
7‐Azaindole did not react with benzophenone on irradiation. However, irradiation of benzophenone in the presence of 1‐acetyl‐7‐azaindole produced an oxetane by cycloaddition of …
Number of citations: 14 onlinelibrary.wiley.com
C Helgen, CG Bochet - Heterocycles, 2005 - doc.rero.ch
… RESULTS AND DISCUSSION a) I-Acetyl-7-Azaindole We first considered one of the simplest candidates for our purpose: the 1-acetyl-7-azaindole (7), which was readily prepared by …
Number of citations: 17 doc.rero.ch

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